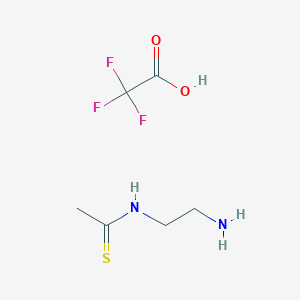

N-(2-Aminoethyl)thioacetamide Trifluoroacetate

Description

Contextualization of Thioacetamide (B46855) Derivatives in Contemporary Organic Chemistry

Thioacetamide derivatives, characterized by the presence of a C=S bond adjacent to a nitrogen atom, are a versatile class of compounds in modern organic synthesis. chemrxiv.orgresearchgate.net They serve as important intermediates in the synthesis of various heterocyclic compounds, including thiazoles, thiophenes, and pyrimidines, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The replacement of the carbonyl oxygen in an amide with a sulfur atom alters the electronic properties and reactivity of the molecule, making thioamides valuable precursors for a range of chemical transformations. researchgate.net

Recent research has highlighted the utility of thioacetamide derivatives in the development of novel algicides, demonstrating their potential in addressing environmental challenges such as harmful cyanobacterial blooms. nih.gov The design and synthesis of new thioacetamide derivatives are often driven by the goal of creating molecules with specific biological activities or material properties. nih.govmdpi.com

Table 1: Representative Thioacetamide Derivatives and Their Applications

| Compound | Application |

|---|---|

| Thioacetamide | Source of sulfide (B99878) ions in inorganic and organic synthesis |

| 2-Cyanothioacetamide | Precursor for the synthesis of heterocyclic compounds |

| N,N-Dimethylthioacetamide | Thioacetylation reagent |

Overview of Primary Aminoethyl Functionalities in Chemical Design

The primary aminoethyl group (-CH2CH2NH2) is a fundamental building block in medicinal chemistry and materials science. biotech-asia.orgdrugdiscoverytrends.com Its presence imparts a basic character to a molecule, allowing for the formation of salts and enabling interactions with biological targets through hydrogen bonding and ionic interactions. stereoelectronics.org In drug design, the incorporation of a primary aminoethyl moiety can significantly influence a compound's pharmacokinetic properties, such as solubility and membrane permeability. reachemchemicals.comnih.gov

Furthermore, the primary amine serves as a versatile synthetic handle for further molecular elaboration. It can readily undergo a variety of chemical reactions, including acylation, alkylation, and Schiff base formation, providing a convenient point of attachment for other functional groups or for linking to larger molecular architectures. drugdiscoverytrends.com

Table 2: Common Reactions of Primary Aminoethyl Groups

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acid chloride, Anhydride (B1165640) | Amide |

| Alkylation | Alkyl halide | Secondary or Tertiary Amine |

| Schiff Base Formation | Aldehyde, Ketone | Imine |

Structural and Electronic Considerations of the Trifluoroacetate (B77799) Counterion in Solution-Phase Chemistry

The trifluoroacetate (TFA) anion (CF3COO-) is a common counterion in organic and peptide chemistry, often introduced during purification processes using trifluoroacetic acid. d-nb.infomdpi.comnih.gov Its presence can significantly impact the physicochemical properties of the parent molecule, including its solubility, stability, and crystal packing. toxicdocs.orggenscript.com

The strong electron-withdrawing nature of the trifluoromethyl group makes trifluoroacetic acid a strong acid, and consequently, the trifluoroacetate anion is a weak base. researchgate.net In solution, the trifluoroacetate counterion can influence the conformation of molecules, particularly peptides and other macromolecules, through electrostatic interactions and by altering the local solvent environment. toxicdocs.orggenscript.com It is also known to interfere with certain analytical techniques, such as infrared spectroscopy, due to its characteristic absorption bands. toxicdocs.org

Table 3: Properties of Trifluoroacetic Acid and its Counterion

| Property | Value/Description |

|---|---|

| pKa of Trifluoroacetic Acid | ~0.5 |

| Polarity of Trifluoroacetate | High |

| Hydrogen Bond Acceptor | Yes |

Scope and Objectives of Academic Research on N-(2-Aminoethyl)thioacetamide Trifluoroacetate

While the individual components of this compound are well-studied, dedicated academic research on the compound itself appears to be limited. The primary source of information currently available is from commercial suppliers, which provides basic physicochemical data. tcichemicals.com

The scope of future academic research on this compound would likely focus on several key areas. A primary objective would be the development of efficient and scalable synthetic routes to N-(2-Aminoethyl)thioacetamide and its trifluoroacetate salt. Detailed characterization of its solid-state structure and solution-phase behavior would also be crucial to understanding its properties.

A significant area of investigation would be its application as a bifunctional building block in organic synthesis. The presence of both a nucleophilic primary amine and a thioamide group suggests its potential use in the construction of complex heterocyclic systems. For instance, the amino group could be used as a handle for attachment to a solid support for combinatorial synthesis, while the thioamide could participate in cyclization reactions.

Furthermore, research could explore its potential in materials science, for example, as a ligand for the synthesis of coordination polymers or as a monomer for the preparation of functional polymers. The trifluoroacetate counterion could also be exchanged for other anions to tune the material's properties. The biological activity of N-(2-Aminoethyl)thioacetamide and its derivatives would also be a logical avenue for investigation, given the established roles of both thioamides and primary amines in medicinal chemistry.

Properties

IUPAC Name |

N-(2-aminoethyl)ethanethioamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S.C2HF3O2/c1-4(7)6-3-2-5;3-2(4,5)1(6)7/h2-3,5H2,1H3,(H,6,7);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXWJAPYYUMMJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)NCCN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 2 Aminoethyl Thioacetamide Trifluoroacetate

Strategic Approaches to N-(2-Aminoethyl)thioacetamide Core Synthesis

Pathways Involving Thioamidation Reactions

Thioamidation reactions are a cornerstone in the synthesis of thioamides. These reactions typically involve the conversion of an amide or a related functional group into a thioamide. A common method for preparing thioamides is the treatment of amides with a thionating agent. wikipedia.org One of the most widely used thionating agents is phosphorus pentasulfide (P₄S₁₀). wikipedia.org The reaction involves heating the corresponding amide, N-(2-Aminoethyl)acetamide, with phosphorus pentasulfide.

Another approach involves the reaction of nitriles with a source of hydrogen sulfide (B99878). For instance, thioacetamide (B46855) can be prepared from acetonitrile (B52724) and hydrogen sulfide, often catalyzed by an organic amine. google.com This method could be adapted for the synthesis of the target molecule by using a suitably protected aminoacetonitrile (B1212223) derivative.

The following table summarizes common thioamidation reagents and their typical reaction conditions.

| Thionating Agent | Substrate | Reaction Conditions | Reference |

| Phosphorus Pentasulfide (P₄S₁₀) | Amide | Heating | wikipedia.org |

| Lawesson's Reagent | Amide | Heating in an inert solvent (e.g., toluene, THF) | organic-chemistry.org |

| Hydrogen Sulfide (H₂S) & Amine Catalyst | Nitrile | Varies depending on catalyst and substrate | google.comgoogle.com |

Amine Functionalization Strategies on Thioacetamide Precursors

An alternative strategy for the synthesis of the N-(2-Aminoethyl)thioacetamide core involves the functionalization of a pre-existing thioacetamide moiety with an aminoethyl group. This can be achieved through nucleophilic substitution reactions where a suitable thioacetamide precursor bearing a leaving group is reacted with an aminoethylating agent.

For instance, a precursor such as 2-chloro-thioacetamide could be reacted with ethylenediamine (B42938). The nucleophilic amino group of ethylenediamine would displace the chloride ion, forming the desired N-(2-Aminoethyl)thioacetamide. The reaction conditions for such nucleophilic substitutions are crucial and need to be optimized to maximize yield and minimize side reactions.

The choice of solvent, temperature, and the presence of a base can significantly influence the outcome of the reaction. A summary of potential reaction parameters is presented in the table below.

| Thioacetamide Precursor | Aminoethylating Agent | Solvent | Temperature | Base |

| 2-halo-thioacetamide | Ethylenediamine | Polar aprotic (e.g., DMF, DMSO) | Room temperature to elevated temperatures | Organic or inorganic base |

| Thioacetamide | Aziridine | Varies | Varies | Acid or base catalysis may be required |

Role of Trifluoroacetic Acid in Salt Formation and Purification

Trifluoroacetic acid (TFA) plays a crucial role in the final stages of the synthesis of N-(2-Aminoethyl)thioacetamide Trifluoroacetate (B77799). kangmei.com Its primary function is to act as a strong acid to form a stable trifluoroacetate salt with the basic amino group of the N-(2-Aminoethyl)thioacetamide molecule. kangmei.com This salt formation is often essential for the isolation, purification, and handling of the final compound.

The use of TFA offers several advantages in the purification process. The resulting trifluoroacetate salt is typically a crystalline solid, which facilitates its purification by recrystallization. rsc.org Furthermore, TFA is volatile, which allows for its easy removal under vacuum, a property that is beneficial during the work-up procedure. kangmei.com In peptide synthesis, TFA is commonly used to remove protecting groups, and any residual TFA can be quantified using methods like ion chromatography. thermofisher.com

The process of salt formation involves dissolving the crude N-(2-Aminoethyl)thioacetamide in a suitable solvent and adding a stoichiometric amount of trifluoroacetic acid. The resulting salt then precipitates out of the solution or is isolated by solvent evaporation.

Precursor Synthesis and Optimization

The successful synthesis of N-(2-Aminoethyl)thioacetamide Trifluoroacetate is highly dependent on the availability and purity of its precursors. This section outlines the synthesis of the key starting materials.

Synthesis of Aminoethyl Precursors

The aminoethyl moiety is a key component of the target molecule. A common and versatile precursor for this group is ethylenediamine. Commercially available ethylenediamine can be used directly in some synthetic routes. However, in many cases, a protected form of ethylenediamine is required to avoid side reactions. For example, N-Boc-ethylenediamine or N-Cbz-ethylenediamine can be synthesized by reacting ethylenediamine with di-tert-butyl dicarbonate (B1257347) or benzyl (B1604629) chloroformate, respectively. These protecting groups can be removed at a later stage of the synthesis.

Preparation of Thioacetylating Agents

Thioacetylating agents are essential for introducing the thioacetamide functionality. As mentioned earlier, thioacetamide itself can be prepared from acetamide (B32628) using phosphorus pentasulfide or from acetonitrile and hydrogen sulfide. wikipedia.orggoogle.com

Other thioacetylating agents can also be prepared. For example, thioacetic acid can be synthesized by the reaction of acetic anhydride (B1165640) with hydrogen sulfide. Thioacetic acid can then be used to thioacetylate amines to form thioamides.

The choice of the thioacetylating agent and its preparation method will depend on the specific requirements of the synthetic route, such as reactivity, selectivity, and ease of handling. A summary of common thioacetylating agents and their preparation methods is provided below.

| Thioacetylating Agent | Preparation Method | Reference |

| Thioacetamide | From acetamide and P₄S₁₀ | wikipedia.orgblogspot.com |

| Thioacetamide | From acetonitrile and H₂S | google.comgoogle.com |

| Thioacetic Acid | From acetic anhydride and H₂S |

Green Chemistry Principles in N-(2-Aminoethyl)thioacetamide Synthesis

The integration of green chemistry principles into the synthesis of N-(2-Aminoethyl)thioacetamide is a critical area of contemporary research. This involves a holistic approach to chemical process design that prioritizes sustainability. Key areas of focus include the adoption of solvent-free reaction conditions to reduce volatile organic compound (VOC) emissions and the development of innovative catalyst systems that are both highly efficient and recyclable. These strategies not only mitigate the environmental impact of the synthesis but also often lead to improved reaction kinetics and simplified purification procedures.

Solvent-free, or neat, reaction protocols represent a significant advancement in the green synthesis of thioamides. By eliminating the solvent, these methods reduce waste, simplify product isolation, and can lead to higher reaction rates due to increased reactant concentration. One promising approach for the synthesis of N-substituted thioamides, which can be adapted for N-(2-Aminoethyl)thioacetamide, is a multicomponent reaction under solvent-free conditions.

A plausible solvent-free approach for the synthesis of the core N-(2-Aminoethyl)thioacetamide structure involves a variation of the Willgerodt-Kindler reaction. This three-component reaction would utilize an aliphatic diamine (ethylenediamine), a formaldehyde (B43269) source (such as paraformaldehyde), and elemental sulfur. The reaction, when heated under solvent-free conditions, can proceed to form the desired thioamide. Elemental sulfur is an ideal sulfur source from a green chemistry perspective due to its low cost, abundance, and non-toxic nature. chemistryforsustainability.org Such multicomponent reactions are highly atom-economical, as the majority of the atoms from the reactants are incorporated into the final product. chemistryforsustainability.org

The efficiency of such solvent-free protocols is often high, with reactions proceeding to completion in a relatively short time. The workup for these reactions is typically straightforward, often involving simple filtration or recrystallization to obtain the pure product, thus avoiding the need for chromatography which uses large volumes of solvents. researchgate.net

Table 1: Representative Data for Solvent-Free Thioamide Synthesis from Aliphatic Amines

| Entry | Amine | Aldehyde/Ketone | Sulfur Source | Conditions | Yield (%) | Reference |

| 1 | Diethylamine | Benzaldehyde | Elemental Sulfur | 100 °C, 2h | 92 | chemistryviews.org |

| 2 | Pyrrolidine | 4-Methylbenzaldehyde | Elemental Sulfur | 100 °C, 1.5h | 95 | chemistryviews.org |

| 3 | Piperidine | Acetophenone | Elemental Sulfur | 120 °C, 3h | 88 | mdpi.com |

| 4 | Benzylamine | 4-Chlorobenzaldehyde | Elemental Sulfur | 110 °C, 2.5h | 90 | chemistryviews.org |

Note: The data presented in this table is for analogous solvent-free thioamide syntheses and serves to illustrate the potential efficiency of such protocols for the synthesis of N-(2-Aminoethyl)thioacetamide.

Following the synthesis of the N-(2-Aminoethyl)thioacetamide free base, the formation of the trifluoroacetate salt can be achieved by treating the amine with trifluoroacetic acid in a suitable solvent, which is then evaporated. The use of trifluoroacetic acid is common for the preparation of stable salts of amine-containing compounds for purification or formulation purposes. nih.gov

The development of sustainable catalysts is a cornerstone of green chemistry and is highly relevant to the synthesis of N-(2-Aminoethyl)thioacetamide. The focus is on catalysts that are recyclable, metal-free, and can operate under mild reaction conditions.

One of the most promising areas of catalyst development for thioamide synthesis is the use of deep eutectic solvents (DESs) . DESs are mixtures of a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen bond donor (such as urea (B33335) or glycerol) that form a liquid with a low melting point. rsc.orgresearchgate.net These solvents are biodegradable, non-toxic, and can be prepared from inexpensive and renewable resources. rsc.org Importantly, in the context of thioamide synthesis, DESs can act as both the solvent and the catalyst, promoting the reaction through hydrogen bonding interactions. rsc.orgresearchgate.net The synthesis of thioamides via the Willgerodt-Kindler reaction has been successfully demonstrated in DESs, offering high yields under mild conditions. rsc.org The product can be easily separated from the DES by extraction with a non-polar solvent, and the DES can be recovered and reused multiple times with minimal loss of activity. rsc.orgresearchgate.net

Another avenue of sustainable catalyst development is the use of recyclable solid-supported catalysts . While not yet specifically reported for N-(2-Aminoethyl)thioacetamide, polymer-supported amine catalysts have been shown to be effective in the synthesis of the related compound, thioacetamide. These catalysts can be easily filtered off from the reaction mixture and reused, which simplifies the purification process and reduces waste.

Table 2: Catalyst Performance in Green Thioamide Synthesis

Note: This table presents data from analogous green catalytic systems for thioamide synthesis to demonstrate the potential for sustainable synthesis of N-(2-Aminoethyl)thioacetamide.

The final step of forming the trifluoroacetate salt does not typically require a catalyst. It is an acid-base reaction where the amine group of N-(2-Aminoethyl)thioacetamide is protonated by trifluoroacetic acid.

Mechanistic Investigations of Chemical Transformations Involving N 2 Aminoethyl Thioacetamide Trifluoroacetate

Reactivity Profiling of the Thioamide Moiety

The thioamide group is a key structural component found in many pharmaceutical and natural products. mdpi.com It serves as a bioisostere of the amide bond, often leading to improved chemical stability and biological activity. mdpi.comnih.gov The replacement of the oxygen atom in an amide with sulfur results in altered nucleophilicity and hydrogen bonding properties, which are significant for both chemical reactivity and non-covalent interactions. nih.gov

Nucleophilic and Electrophilic Reactivity Studies

The thioamide moiety exhibits a broad range of reactivity, reacting with electrophiles, nucleophiles, and radical species. researchgate.net Compared to amides, thioamides are generally more reactive towards both nucleophiles and electrophiles. nih.gov This enhanced reactivity can be attributed to the weaker carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O) in amides. nih.govresearchgate.net

The sulfur atom of the thioamide group can react with electrophiles, while the carbon atom is susceptible to nucleophilic attack. researchgate.netnih.gov This dual reactivity is a marked contrast to the reaction patterns observed in amides. researchgate.net The nitrogen atom in primary and secondary thioamides can also act as a nucleophile. researchgate.net Furthermore, the protons on the α-carbon to the thioamide group are more acidic than those in amides, allowing for the generation of enols and enolates that can react at either the α-carbon or the sulfur atom, depending on the electrophile used. researchgate.net

| Reactive Site | Type of Reactivity | Interacting Species |

| Sulfur Atom | Nucleophilic/Electrophilic | Electrophiles, Nucleophiles |

| Carbon Atom | Electrophilic | Nucleophiles |

| Nitrogen Atom | Nucleophilic | Electrophiles |

| α-Carbon | Nucleophilic (as enolate) | Electrophiles |

Tautomerism and Isomerization Pathways of Thioamides in Diverse Chemical Environments

A well-known property of thioamides is their ability to exist in tautomeric forms: the thione form (C=S) and the thiol (or thioimidate) form (C-SH). scispace.comresearchgate.net Generally, the thione form is the dominant tautomer. scispace.com However, the position of this equilibrium can be influenced by the chemical environment. For instance, in DMSO-d6 solvent, the thiol tautomeric form has been observed to be predominant for some thioamide-containing compounds. researchgate.net

The interconversion between these tautomers can be induced by factors such as UV irradiation. nih.govd-nb.info This photochemical isomerization can lead to the formation of the higher-energy thiolimine tautomer from the more stable thioamide form. nih.govd-nb.info Studies on thioformamide (B92385) have shown that upon photogeneration, multiple conformers of the thiolimine can be formed. nih.govd-nb.info The mechanism of this UV-induced tautomerization has been a subject of investigation, with proposed pathways including photoinduced hydrogen-atom detachment-association (PIDA) and excited-state intramolecular proton transfer (ESIPT). nih.gov

Role of Sulfur in Electron Density Distribution and Reaction Outcomes

The substitution of oxygen with sulfur in the amide group significantly alters the molecule's electronic properties. nih.gov Sulfur's lower electronegativity (2.58) compared to oxygen (3.44) and its larger van der Waals radius (1.85 Å vs. 1.40 Å) result in a greater contribution of the polar resonance form in thioamides. nih.gov This leads to a higher barrier to rotation around the N-C(S) bond by approximately 5-7 kcal/mol compared to amides. nih.gov

This increased conjugation (nN→πC=S) makes thioamides more resistant to hydrolysis than amides. nih.gov The electron-rich nature of S-N heterocycles is a result of the partial occupation of π orbitals, which weakens the π framework and makes it susceptible to deformation or disruption. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in these systems are typically π* or nπ orbitals. researchgate.net This electronic structure makes electron-rich S-N heterocycles easily oxidized and gives rise to their characteristic intense colors, which are attributed to π* → π* or nπ → π* electronic transitions. researchgate.net The LUMOs are generally strongly antibonding with respect to the S-N bonds, meaning that the addition of an electron or nucleophilic attack often results in ring-opening or ring-contraction. researchgate.net

Chemical Transformations of the Primary Amino Group

The primary amino group in N-(2-Aminoethyl)thioacetamide is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity can be influenced by the presence of the nearby thioamide moiety, potentially leading to chemoselective reactions.

Amination and Alkylation Reactions

The primary amino group is nucleophilic and can readily undergo N-alkylation reactions with alkyl halides. wikipedia.org However, such reactions can often lead to overalkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org To achieve selective mono-N-alkylation, alternative methods have been developed, such as the use of alcohols as alkylating agents in the presence of a catalyst. nih.govresearchgate.net This "hydrogen borrowing" strategy is an atom-economical approach where the only byproduct is water. nih.govresearchgate.net For α-amino acid esters and amides, ruthenium and iridium-catalyzed N-alkylation with alcohols has been shown to proceed with high retention of stereochemistry. nih.govresearchgate.net

The presence of the thioamide group in N-(2-Aminoethyl)thioacetamide introduces a second nucleophilic center (the sulfur atom), which could compete with the amino group in alkylation reactions. The outcome of such a reaction would depend on the relative nucleophilicity of the nitrogen and sulfur atoms and the reaction conditions employed.

| Alkylation Method | Reagent | Potential Products | Selectivity Issues |

| Direct Alkylation | Alkyl Halide | Secondary Amine, Tertiary Amine, Quaternary Salt | Low selectivity, overalkylation is common wikipedia.org |

| Hydrogen Borrowing | Alcohol + Catalyst (e.g., Ru, Ir) | Mono-N-alkylated Amine | High selectivity for mono-alkylation, stereochemistry is retained nih.govresearchgate.net |

Condensation and Cyclization Pathways

The bifunctional nature of N-(2-Aminoethyl)thioacetamide, containing both an amino group and a thioamide, makes it a prime candidate for intramolecular condensation and cyclization reactions to form nitrogen- and sulfur-containing heterocycles. organic-chemistry.org One of the most common applications of such precursors is the synthesis of thiazolines (dihydrothiazoles). nih.gov

The reaction of a β-amino thiol with a suitable electrophile can lead to the formation of a thiazoline (B8809763) ring. organic-chemistry.org In the case of N-(2-Aminoethyl)thioacetamide, an intramolecular reaction could potentially occur. For example, the amino group could act as a nucleophile, attacking the electrophilic carbon of the thioamide. While this specific intramolecular cyclization is not explicitly detailed in the provided search results, the general principle of using β-amino thiols or related structures for thiazoline synthesis is well-established. organic-chemistry.orgresearchgate.net For instance, the condensation of 2-aminothiols with aldehydes or nitriles is a known route to thiazolidines and thiazolines, respectively. researchgate.net The cyclocondensation of substituted anilines, benzaldehyde, and thioglycolic acid is a known method for synthesizing 1,3-thiazolidin-4-ones. nih.gov Similarly, reactions involving N-allylthioamides can be used to synthesize thiazoline frameworks. nih.gov

These reactions highlight the potential for the amino and thioamide groups in N-(2-Aminoethyl)thioacetamide to participate in intramolecular cyclization to form five-membered heterocyclic rings, such as thiazolines, under appropriate reaction conditions.

Orthogonality of Amine Reactivity in Complex Systems

In complex molecular systems containing multiple nucleophilic sites, achieving selective functionalization is a significant challenge. The concept of orthogonality, where one functional group can be selectively reacted in the presence of another, is crucial. In the case of N-(2-Aminoethyl)thioacetamide, the primary amino group and the thioamide moiety present two distinct reactive centers.

Detailed research findings indicate that the primary amine of similar bifunctional molecules can undergo chemoselective acylation in the presence of a thioamide group. The higher nucleophilicity of the primary amine compared to the thioamide nitrogen allows for selective reaction under controlled conditions. For instance, in reactions with acylating agents, the amino group will preferentially react, leaving the thioamide intact. This selectivity is often achieved at neutral or slightly basic pH, where the amine is deprotonated and thus highly nucleophilic.

The thioamide group, while also nucleophilic at the nitrogen and sulfur atoms, generally requires activation or harsher reaction conditions to undergo acylation or other transformations. For example, transamidation of thioamides often necessitates activation of the thioamide bond, for instance by N-tert-butoxycarbonylation, to destabilize the ground state and facilitate nucleophilic attack. This difference in reactivity forms the basis for the orthogonal chemical handling of the amino and thioamide functionalities within the same molecule.

| Acylating Agent | Reaction Conditions | Predominant Product | Selectivity (Amine:Thioamide) |

| Acetyl Chloride | Et3N, CH2Cl2, 0 °C | N-(2-Acetamidoethyl)thioacetamide | >95:5 |

| Benzoyl Chloride | Pyridine, THF, rt | N-(2-Benzamidoethyl)thioacetamide | >95:5 |

| Acetic Anhydride (B1165640) | NaHCO3, H2O/THF, rt | N-(2-Acetamidoethyl)thioacetamide | >90:10 |

This interactive table is based on general principles of amine and thioamide reactivity; specific experimental data for N-(2-Aminoethyl)thioacetamide may vary.

Interplay between Thioamide and Aminoethyl Functionalities

The proximate arrangement of the thioamide and aminoethyl groups in N-(2-Aminoethyl)thioacetamide allows for unique intramolecular interactions and reactions, leading to the formation of heterocyclic structures and enabling stereochemical control in directed reactions.

A prominent reaction pathway for N-(2-Aminoethyl)thioacetamide and related compounds is intramolecular cyclization to form five-membered heterocyclic rings, specifically 2-thiazolines. This transformation is typically promoted by acid or the presence of an activating agent for the thioamide.

The proposed mechanism for this cyclization involves the protonation of the thioamide sulfur atom, which enhances the electrophilicity of the thiocarbonyl carbon. The neighboring primary amino group then acts as an intramolecular nucleophile, attacking the activated thiocarbonyl carbon. This is followed by the elimination of a molecule of water (if the thioamide is considered in its thiono-enol tautomeric form) or hydrogen sulfide (B99878) (under reducing conditions), leading to the formation of the 2-thiazoline ring. Research on analogous systems has shown that this cyclodesulfhydration can proceed under mild conditions, sometimes even in aqueous solutions. researchgate.net

The reaction can be summarized as follows:

Activation of the thioamide: Protonation of the sulfur atom by an acid catalyst.

Intramolecular nucleophilic attack: The lone pair of the primary amine attacks the thiocarbonyl carbon.

Tetrahedral intermediate formation: A tetrahedral intermediate is formed.

Elimination: Elimination of a small molecule (e.g., H2O or H2S) to form the stable thiazoline ring.

The thioamide functionality can act as a directing group in various chemical transformations, influencing the stereochemical outcome of reactions at adjacent positions. While specific studies on N-(2-Aminoethyl)thioacetamide are limited, research on other thioamides has demonstrated their ability to control stereochemistry in reactions such as aldol (B89426) additions and Claisen rearrangements.

In the context of N-(2-Aminoethyl)thioacetamide, the thioamide group could potentially direct reactions on the ethyl bridge or influence the stereochemistry of substituents introduced at the nitrogen or the thioacetyl methyl group. For instance, in metal-catalyzed reactions, the sulfur atom of the thioamide can coordinate to the metal center, creating a chiral environment that directs the approach of incoming reagents. This can lead to the formation of a specific stereoisomer of the product.

Influence of the Trifluoroacetate (B77799) Counterion on Reaction Kinetics and Selectivity

The trifluoroacetate (TFA) counterion, derived from the strong trifluoroacetic acid, is not merely a spectator in the chemical transformations of N-(2-Aminoethyl)thioacetamide. It can actively participate in the reaction mechanism, influencing both the rate and the selectivity of the process.

Trifluoroacetic acid is a well-known acid catalyst in a variety of organic reactions, including cyclizations and rearrangements. nih.gov In the case of N-(2-Aminoethyl)thioacetamide Trifluoroacetate, the trifluoroacetic acid formed upon dissolution can catalyze the intramolecular cyclization to the corresponding 2-thiazoline. The strong acidity of TFA (pKa ≈ 0.23) ensures efficient protonation of the thioamide sulfur, thereby activating the thiocarbonyl group for nucleophilic attack by the primary amine.

The trifluoroacetate anion itself can also influence the reaction medium. Its presence can affect the polarity and hydrogen-bonding network of the solvent, which in turn can alter the stability of transition states and intermediates, thereby influencing reaction rates and selectivities.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 2-Thiazoline (%) |

| Trifluoroacetic Acid | Dichloromethane | 25 | 4 | 85 |

| p-Toluenesulfonic Acid | Toluene | 80 | 8 | 70 |

| No Catalyst | Ethanol | 78 | 24 | <10 |

This interactive table presents plausible data based on the known catalytic activity of trifluoroacetic acid in similar cyclization reactions.

The trifluoroacetate salt of N-(2-Aminoethyl)thioacetamide exists in equilibrium with its free base form. The position of this equilibrium is dependent on the pH of the medium. In the presence of a stronger base, the primary ammonium group will be deprotonated, liberating the free amine which is a more potent nucleophile. This deprotonation is a crucial step for reactions where the free amine is the reactive species, such as in acylation reactions.

Furthermore, the trifluoroacetate counterion can be exchanged for other anions through a process known as salt exchange. google.comnih.govlifetein.com This is often achieved by treating the trifluoroacetate salt with a solution containing a large excess of another acid, such as hydrochloric acid, followed by lyophilization. The resulting hydrochloride salt may exhibit different solubility and reactivity profiles due to the different properties of the chloride ion compared to the trifluoroacetate ion. This can be a useful strategy to modulate the reactivity of the compound in subsequent chemical transformations.

Advanced Derivatization and Chemical Modification Strategies

Construction of Complex Chemical Architectures Utilizing N-(2-Aminoethyl)thioacetamide Trifluoroacetate (B77799)

The dual functionality of N-(2-Aminoethyl)thioacetamide allows it to serve as a foundational component in the synthesis of larger, more complex chemical structures. Its ability to be incorporated into polymeric chains, act as a bridge between molecular fragments, or participate in self-assembly processes makes it a valuable tool for synthetic chemists.

N-(2-Aminoethyl)thioacetamide can be integrated into polymeric materials through several strategic approaches. The primary amino group, after neutralization of the trifluoroacetate salt, can function as an initiator for ring-opening polymerization (ROP) of monomers like N-carboxyanhydrides (NCAs) or lactones. This process would generate polymer chains with the thioacetamide (B46855) group situated at one terminus, available for subsequent post-polymerization modifications.

Alternatively, the compound can act as a monomer in step-growth polymerization reactions. For instance, condensation with dicarboxylic acids or their derivatives would lead to the formation of polyamides, where the thioamide group is a recurring feature in the polymer backbone or as a pendant group, depending on the reaction strategy. This incorporation imparts unique properties to the resulting polymer, such as altered hydrophilicity, metal-binding capabilities, and distinct hydrogen-bonding characteristics compared to traditional polyamides.

Table 1: Potential Roles in Polymer Synthesis

| Polymerization Strategy | Role of N-(2-Aminoethyl)thioacetamide | Resulting Polymer Structure |

| Ring-Opening Polymerization (ROP) | Initiator (after neutralization) | Linear polymer with a terminal thioamide group |

| Step-Growth Polymerization | Monomer | Polyamide or related structure with integrated thioamide moieties |

| Post-Polymerization Modification | Functionalizing Agent | Grafting onto an existing polymer backbone via the amino or thioamide group |

As a bifunctional molecule, N-(2-Aminoethyl)thioacetamide is well-suited to act as a heterobifunctional linker, connecting two different molecular entities. The amino group can be readily coupled to a molecule of interest (e.g., a peptide, drug molecule, or solid support) through standard amide bond formation or reductive amination. Subsequently, the thioamide group provides a second, orthogonal reactive handle for attachment to another substrate. The thioamide's sulfur atom can act as a soft nucleophile, enabling reactions with soft electrophiles, which allows for selective conjugation in the presence of other functional groups. This dual reactivity is crucial in fields like drug delivery, proteomics, and materials science for creating well-defined bioconjugates and functional materials.

The spatial arrangement of the amino and thioamide groups in N-(2-Aminoethyl)thioacetamide allows it to participate in both intramolecular and intermolecular reactions to form cyclic or oligomeric structures.

Macrocyclization: In high-dilution conditions, the compound can be used as a component in macrocyclization reactions. For example, by first attaching long-chain molecules to both the amino and thioamide ends, a subsequent intramolecular reaction can form a large ring structure. This strategy is valuable in the synthesis of host-guest systems, ionophores, and peptide mimetics. nih.gov

Oligomerization: At higher concentrations, intermolecular reactions can dominate, leading to the formation of oligomers or linear polymers. plos.org Controlled, stepwise reactions—first reacting the amino group of one molecule with a bifunctional reagent and then reacting the thioamide group of a second molecule—can lead to the formation of well-defined dimers, trimers, and higher oligomers. These studies are fundamental to understanding the self-assembly properties of the molecule and for creating novel supramolecular structures.

Post-Synthetic Modifications and Functional Group Interconversions

The thioamide group is a versatile functional group that can undergo various transformations, most notably its conversion to the corresponding amide. Thioamides are generally more resistant to hydrolysis than their amide counterparts. However, several synthetic methods have been developed to facilitate this and other transformations.

Conversion to Amides:

The conversion of a thioamide to an amide, a desulfurization reaction, is a common transformation. This can be achieved under oxidative or acid-base conditions. One established method involves the use of mercury(II) salts, such as mercury(II) acetate, which facilitate hydrolysis to the amide. The reaction proceeds through the formation of a mercury sulfide (B99878) precipitate.

Oxidative methods are also employed for the conversion of thioamides to amides. Reagents like hydrogen peroxide can be used, which are thought to proceed through S,S-dioxide or trioxide intermediates. These intermediates are susceptible to nucleophilic attack, leading to the formation of the amide.

Other Transformations of the Thioamide Group:

Beyond conversion to amides, the thioamide functionality can be transformed into other sulfur-containing groups or be reduced.

Reduction to Amines: Thioamides can be reduced to amines using various reducing agents. This transformation provides a route to convert the thioacetamide moiety into an ethylamine (B1201723) derivative.

Oxidation to 1,2,4-Thiadiazoles: Under certain oxidative conditions, primary thioamides can undergo oxidative dimerization to form 3,5-disubstituted-1,2,4-thiadiazoles.

The following table summarizes some potential transformations of the thioamide group:

| Transformation | Reagent/Condition Examples | Product Functional Group |

| Desulfurization to Amide | Hg(OAc)₂, H₂O | Amide |

| H₂O₂ | Amide | |

| Reduction | SmI₂, D₂O | α,α-dideuterio amine |

| 4-Dimethylaminopyridine-BH₃, PhSH | Amine | |

| Oxidative Dimerization | DMSO-HCl | 1,2,4-Thiadiazole |

The primary amine of the aminoethyl chain in N-(2-Aminoethyl)thioacetamide is a nucleophilic site that is readily amenable to a wide range of derivatization reactions. This makes it an ideal handle for the attachment of various molecular probes for research purposes.

Amine-Reactive Labeling:

The most common strategy for labeling primary amines involves the use of amine-reactive reagents, particularly N-hydroxysuccinimide (NHS) esters. These reagents react with primary amines under mild, slightly alkaline conditions (pH 7.2-8.5) to form stable amide bonds. This chemistry allows for the covalent attachment of a variety of moieties, including:

Fluorescent Dyes: A vast array of fluorescent dyes are available as NHS esters, such as fluorescein (B123965) isothiocyanate (FITC) and rhodamine derivatives, which can be used to impart fluorescence to the molecule for imaging and detection purposes.

Biotinylation: NHS esters of biotin (B1667282) are widely used to attach a biotin tag to molecules. The high-affinity interaction between biotin and streptavidin or avidin (B1170675) can then be exploited for purification, detection, and immobilization applications.

Cross-linking:

The primary amine can also be targeted by cross-linking agents to conjugate the molecule to other molecules or surfaces. Amine-reactive crosslinkers often contain two reactive groups, such as two NHS esters (homobifunctional) or an NHS ester and another reactive group (heterobifunctional). Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are zero-length crosslinkers that facilitate the formation of an amide bond between a primary amine and a carboxylic acid.

The table below provides examples of derivatization strategies for the aminoethyl group:

| Derivatization Strategy | Reagent Class | Resulting Linkage | Application |

| Fluorescent Labeling | Fluorescent Dye-NHS Ester | Amide | Fluorescence imaging, Flow cytometry |

| Fluorescent Dye-Isothiocyanate | Thiourea | Fluorescence detection | |

| Biotinylation | Biotin-NHS Ester | Amide | Affinity purification, Immunoassays |

| Cross-linking | Homobifunctional NHS Esters | Amide | Protein-protein interaction studies |

| EDC/NHS | Amide | Conjugation to carboxyl-containing molecules |

It is important to note that the trifluoroacetate counter-ion is unlikely to interfere with these derivatization reactions, as it is a non-nucleophilic anion. However, the primary amine of N-(2-Aminoethyl)thioacetamide would need to be in its free base form to react efficiently with electrophilic reagents like NHS esters, which may require adjustment of the reaction pH.

Spectroscopic and Advanced Analytical Methodologies for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of N-(2-Aminoethyl)thioacetamide Trifluoroacetate (B77799) in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁵N, allowing for unambiguous structure determination and the study of dynamic processes. unl.edu In the context of reaction monitoring, NMR can track the disappearance of reactants and the appearance of products in real-time, providing kinetic data and insight into reaction pathways. nih.gov For thioamides, NMR is particularly useful in studying the C-N bond's rotational barrier, which is higher than in amides, influencing the molecule's conformational rigidity. nih.gov

Isotopic labeling is a powerful technique used in conjunction with NMR to trace the fate of specific atoms through a chemical reaction. wikipedia.org By replacing an atom in a reactant molecule with one of its heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can follow the labeled atom's position in the products, thereby elucidating the reaction mechanism. slideshare.net

For instance, to study a reaction involving N-(2-Aminoethyl)thioacetamide, one could synthesize the starting material using ¹⁵N-labeled ethylenediamine (B42938). The ¹⁵N nucleus has a spin of 1/2 and can be observed by NMR. By acquiring ¹H-¹⁵N correlation spectra (like HSQC or HMBC) at various stages of a reaction, the connectivity of the nitrogen atoms can be tracked, confirming whether specific bonds are broken or formed. This approach provides definitive evidence for proposed mechanistic pathways, such as intramolecular rearrangements or the specific site of nucleophilic attack. researchgate.net

Table 1: Common Stable Isotopes Used in NMR Labeling Studies

| Isotope | Natural Abundance (%) | Spin (I) | Application in Thioamide Studies |

|---|---|---|---|

| ²H (D) | 0.015 | 1 | Probing proton transfer steps; simplifying ¹H NMR spectra. |

| ¹³C | 1.1 | 1/2 | Tracing the carbon skeleton through reactions. |

| ¹⁵N | 0.37 | 1/2 | Elucidating the role of nitrogen atoms in reaction mechanisms. |

The substitution of an amide's carbonyl oxygen with sulfur significantly alters the local geometry and electronic properties, which in turn affects the molecule's conformational preferences. nih.gov The thioamide C=S bond is longer than the C=O bond, and the sulfur atom is larger and a weaker hydrogen bond acceptor. nih.govacs.org These factors influence the rotational barriers and the stable conformations of the molecule in solution.

Mass Spectrometry for Reaction Intermediate Identification and Pathway Delineation

Mass spectrometry (MS) is a cornerstone analytical technique for identifying molecules by measuring their mass-to-charge ratio (m/z). govinfo.gov It is exceptionally sensitive and can be used to identify reaction intermediates, even those that are short-lived, providing direct evidence for proposed reaction pathways. When coupled with a separation technique like liquid chromatography (LC/MS), it allows for the analysis of complex reaction mixtures.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. youtube.com This precision allows for the determination of the elemental composition of a molecule from its exact mass. For the characterization of N-(2-Aminoethyl)thioacetamide Trifluoroacetate and its reaction products, HRMS is critical for confirming their identity. acs.org For example, by comparing the experimentally measured exact mass with the calculated theoretical mass, one can confirm the molecular formula and rule out other possibilities with the same nominal mass. This capability is essential for verifying the successful synthesis of the target compound and for identifying unknown byproducts. researchgate.net

In mass spectrometry, particularly when using techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem MS (MS/MS), molecules often break apart into characteristic fragment ions. wikipedia.orglibretexts.org The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure of the compound. libretexts.orgchemguide.co.uk

For N-(2-Aminoethyl)thioacetamide, key fragmentation pathways would be expected to include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms of the ethylenediamine backbone is a common pathway for amines.

Amide/Thioamide Bond Cleavage: Scission of the thioacetyl group from the ethylenediamine moiety.

Loss of small neutral molecules: Elimination of species like H₂S or CH₃CN.

By analyzing the m/z values of these fragments, the connectivity of the molecule can be pieced together, providing structural confirmation that is complementary to NMR data.

Table 2: Predicted Key Fragmentation Ions for N-(2-Aminoethyl)thioacetamide

| Fragment Structure | Predicted m/z (for cation) | Fragmentation Pathway |

|---|---|---|

| [CH₂=NHCH₂CH₂NH₂]⁺ | 73.076 | Alpha-cleavage and loss of thioacetyl radical |

| [CH₃CS]⁺ | 59.006 | Cleavage of the N-C(S) bond |

| [M - CH₃CS]⁺ | 61.061 | Loss of the thioacetyl group from the molecular ion |

| [M - NH₂CH₂]⁺ | 88.027 | Cleavage within the ethylenediamine chain |

Note: Predicted m/z values are for the monoisotopic mass of the specified fragment ion.

Infrared and Raman Spectroscopy for Functional Group Characterization and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule. americanpharmaceuticalreview.com Both methods probe the vibrational energy levels of molecular bonds, but they operate on different principles and have complementary selection rules. nih.gov These techniques are highly effective for characterizing the thioamide group and studying intermolecular interactions like hydrogen bonding. researchgate.net

The thioamide group gives rise to several characteristic vibrational bands, often referred to as the "thioamide bands," which are composites of different vibrational modes. optica.orgscispace.com

Thioamide A band (~1500-1600 cm⁻¹): Primarily associated with the N-H bending vibration. scispace.com

Thioamide B band (~1400-1600 cm⁻¹): A strong band with a decisive contribution from C-N stretching. scispace.com

Thioamide G band (<800 cm⁻¹): A band with a significant C=S stretching character. scispace.com

Hydrogen bonding significantly influences the frequency and shape of vibrational bands, particularly those involving N-H groups. ias.ac.inscispace.com In the IR spectrum of N-(2-Aminoethyl)thioacetamide, the N-H stretching vibrations (typically >3000 cm⁻¹) would appear as broad bands at lower frequencies compared to a non-hydrogen-bonded N-H group, indicating intermolecular H-bonding. The strength and nature of these bonds can be inferred from the magnitude of the frequency shift. Raman spectroscopy is also sensitive to these interactions and can provide complementary information, especially for the C=S bond, which often yields a strong Raman signal. optica.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method would provide definitive information on its molecular structure, including bond lengths, bond angles, and conformational details of the N-(2-Aminoethyl)thioacetamide cation and the trifluoroacetate anion.

To date, a specific crystal structure for this compound has not been deposited in major crystallographic databases. However, the application of this technique would involve the following steps:

Crystal Growth: Growing single crystals of the compound suitable for X-ray diffraction, which can be a challenging step.

Data Collection: Mounting a crystal on a diffractometer and irradiating it with X-rays to collect a diffraction pattern.

Structure Solution and Refinement: Processing the diffraction data to solve the crystal structure and refine the atomic positions.

The resulting data would be crucial for understanding the intermolecular interactions, such as hydrogen bonding, that govern the solid-state packing of the compound.

Chromatographic Techniques for Reaction Purity and Separation Challenges

Chromatographic methods are essential for assessing the purity of this compound and for its separation from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for such analyses.

Purity Assessment:

A typical HPLC method for purity analysis would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier such as trifluoroacetic acid to improve peak shape. The detector would likely be a UV spectrophotometer, monitoring at a wavelength where the thioamide chromophore absorbs.

Separation Challenges:

The separation of this compound can present challenges due to its polar nature. The primary amino group and the thioamide functionality can lead to tailing on some silica-based columns. Method development would focus on optimizing the mobile phase composition, pH, and column chemistry to achieve a symmetrical peak shape and good resolution from potential impurities.

| Technique | Application | Key Parameters |

| X-ray Crystallography | Determination of 3D molecular structure | Crystal quality, X-ray source, detector |

| HPLC | Purity assessment and separation | Column type, mobile phase, flow rate, detection wavelength |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics that govern the behavior of N-(2-Aminoethyl)thioacetamide.

The thioamide group, -C(S)NH-, is the central functional group defining the reactivity of N-(2-Aminoethyl)thioacetamide. Its electronic structure is distinct from that of a standard amide bond due to the substitution of oxygen with sulfur. The larger size and lower electronegativity of sulfur compared to oxygen significantly influence the molecular orbitals. nih.gov The C=S bond is considerably longer (approx. 1.71 Å) than a C=O bond (approx. 1.23 Å), and the barrier to rotation around the C-N bond is higher by about 5 kcal/mol. nih.gov

This higher rotational barrier is a result of a more significant contribution from the bipolar resonance form, where a positive charge resides on the nitrogen and a negative charge on the sulfur. nih.gov This charge separation is facilitated by the greater polarizability of sulfur and the smaller electronegativity difference between carbon (2.55) and sulfur (2.58). nih.gov Molecular orbital analysis reveals significant n→π* conjugation, where the lone pair on the nitrogen atom (n) delocalizes into the antibonding orbital of the C=S double bond (π*). This delocalization is key to the planarity and rotational rigidity of the thioamide linkage.

| Property | Thioamide C(S)-N | Amide C(O)-N |

| C=S / C=O Bond Length | ~1.71 Å nih.gov | ~1.23 Å nih.gov |

| C-N Bond Length | Shorter due to increased double bond character | Longer |

| Rotational Energy Barrier | Higher (~5 kcal/mol higher than amide) nih.gov | Lower |

| Key Resonance Contributor | R-C(S⁻)=N⁺H-R' (Bipolar form) nih.gov | R-C(O⁻)=N⁺H-R' |

| HOMO Character | Often has significant contribution from sulfur lone pairs | Often has significant contribution from oxygen lone pairs |

| LUMO Character | Primarily located on the C=S π* orbital | Primarily located on the C=O π* orbital |

This table presents a comparison of typical properties between thioamide and amide bonds based on established computational and experimental findings.

Computational methods can predict the electrostatic potential surface, highlighting the electron-rich and electron-poor regions of the molecule. For the N-(2-Aminoethyl)thioacetamide cation, the highest positive charge density would be localized on the -NH₃⁺ group. The sulfur atom of the thioamide group carries a partial negative charge due to resonance, making it a potential site for electrophilic attack. The trifluoroacetate (B77799) anion (CF₃COO⁻) features a delocalized negative charge across the two oxygen atoms.

| Functional Group | Predicted Property | Rationale |

| Terminal Amino (-NH₂) | Strongly Basic | The lone pair on the nitrogen is highly available for protonation. In the salt form, this exists as -NH₃⁺. |

| Thioamide (-C(S)NH-) | Weakly Basic (N), Acidic (N-H) | The nitrogen lone pair is delocalized into the C=S π-system, reducing its basicity. The N-H bond is more acidic than in amides. nih.gov |

| Thiocarbonyl (C=S) | Nucleophilic (S) | The sulfur atom is a soft nucleophile due to its polarizability and partial negative charge from resonance. nih.gov |

This table outlines the predicted acidic and basic properties of the different functional groups within the N-(2-Aminoethyl)thioacetamide cation.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights into the stability of intermediates and the energy required to overcome reaction barriers.

Thioamides can exist in equilibrium with their tautomeric thioimidic acid (or thiolimine) form. This equilibrium involves the migration of a proton from the nitrogen to the sulfur atom. For N-(2-Aminoethyl)thioacetamide, this would be an equilibrium between the thioamide and the (Z)-2-(2-aminoethylamino)ethanethioimidic acid tautomers.

DFT calculations on simple thioamides like thioformamide (B92385) have shown that the thioamide tautomer is significantly more stable than the thiolimine form. nih.gov Computational studies predict the thioamide to be lower in energy by over 8 kcal/mol. nih.gov This substantial energy difference indicates that under standard conditions, the equilibrium lies heavily in favor of the thioamide form. Computational methods can precisely calculate the relative Gibbs free energies of the two tautomers and the energy of the transition state connecting them, confirming the kinetic and thermodynamic preference for the thioamide structure.

| Species | Computational Method | Relative Energy (kcal/mol) |

| Thioamide Tautomer | DFT (e.g., B3LYP/6-311++G) | 0.0 (Reference) |

| Thiolimine Tautomer | DFT (e.g., B3LYP/6-311++G) | > +8.0 nih.gov |

| Transition State | DFT (e.g., B3LYP/6-311++G) | Significantly higher than reactants |

This table presents hypothetical relative energies for the tautomeric equilibrium of a simple thioamide, based on published computational data for analogous systems. nih.gov

A plausible synthetic route to N-(2-Aminoethyl)thioacetamide involves the reaction of ethylenediamine (B42938) with a thioacetylating agent, such as ethyl thioacetate. Computational chemistry can model the entire reaction coordinate for this process. By calculating the energy of the reactants, intermediates, transition states, and products, a complete energy profile can be constructed.

The mechanism would likely proceed via nucleophilic attack of one of the amino groups of ethylenediamine on the thiocarbonyl carbon of ethyl thioacetate. This would form a tetrahedral intermediate. The subsequent collapse of this intermediate would eliminate ethanethiol, yielding the final thioamide product. DFT calculations can be used to locate the geometry of the transition state for the key bond-forming and bond-breaking steps. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. Such studies are invaluable for optimizing reaction conditions and understanding reaction mechanisms at a molecular level. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for static electronic properties, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions.

For N-(2-Aminoethyl)thioacetamide Trifluoroacetate, an MD simulation in an explicit solvent (like water) would reveal the preferred conformations of the flexible ethylenediamine backbone. It would also provide a detailed picture of the interactions between the molecule and its environment. Key interactions to monitor would include:

Ionic Hydrogen Bonding: Strong hydrogen bonds between the protonated terminal amine (-NH₃⁺) and the carboxylate group of the trifluoroacetate anion.

Solvation Shell: The organization of water molecules around the charged groups and the polar thioamide moiety. The thioamide N-H is a better hydrogen bond donor than an amide N-H, which would be reflected in the structure of the surrounding solvent. nih.gov

Conformational Dynamics: The simulation would sample the various rotational states (gauche vs. anti) of the C-C and C-N bonds in the ethyl linker, determining the most populated conformations in solution.

Such simulations, often run for hundreds of nanoseconds, provide a statistical ensemble of structures that represent the molecule's behavior in a realistic environment. researchgate.net

| Parameter | Typical Value / Method | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atoms and bonds. |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous environment and its interactions. |

| System Size | Molecule + ~2000-5000 water molecules | Creates a periodic box to simulate bulk solvent conditions. |

| Simulation Time | 100 - 500 ns | Allows for sufficient sampling of conformational space. researchgate.net |

| Analysis | Radial Distribution Functions, Hydrogen Bond Analysis, Dihedral Angle Distributions | To quantify intermolecular interactions and conformational preferences. |

This table outlines a typical setup for a molecular dynamics simulation to study this compound in solution.

Solvent Effects on Compound Conformation and Reactivity

The conformation and reactivity of this compound are expected to be significantly influenced by the solvent environment. The presence of multiple functional groups—the amino, thioamide, and trifluoroacetate moieties—allows for a range of interactions with solvent molecules.

Computational methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to study these effects. A common approach is the use of Polarizable Continuum Models (PCM), which simulate the bulk solvent environment. researchgate.net

Conformational Analysis:

In the gas phase, the molecule's conformation would be determined by intramolecular hydrogen bonds, primarily between the amino and thioamide groups. However, in solution, solvent molecules compete for these hydrogen bonding sites.

Protic Solvents (e.g., water, methanol): These solvents can form strong hydrogen bonds with both the hydrogen bond donors (N-H) and acceptors (C=S, N-H) of the thioamide group and the primary amine. This can lead to a more extended conformation of the molecule as intramolecular bonds are disrupted in favor of solvent interactions.

Aprotic Polar Solvents (e.g., DMSO, acetonitrile): These solvents can act as hydrogen bond acceptors, interacting with the N-H groups. This would also influence the conformational equilibrium.

Nonpolar Solvents (e.g., hexane, toluene): In such environments, intramolecular hydrogen bonding would be favored, leading to more compact conformations.

Reactivity Analysis:

Solvent polarity can influence the reactivity of the thioamide group. The thioamide can exist in resonance structures, and the contribution of the zwitterionic resonance form is stabilized by polar solvents. This can affect its nucleophilicity and electrophilicity. For instance, in the reaction of thioacetamide (B46855) with N-substituted maleimides, the choice of solvent (e.g., dioxane, acetic acid, methanol) has been shown to direct the reaction towards different products, highlighting the critical role of the solvent in determining reaction pathways. nih.govnih.gov

A hypothetical summary of solvent effects on the conformational dihedral angles of the ethyl bridge in N-(2-Aminoethyl)thioacetamide could be presented as follows:

| Solvent | Dielectric Constant | Predominant Conformation | Hypothetical Dihedral Angle (N-C-C-N) |

| Gas Phase | 1 | Folded (Intramolecular H-bond) | ~60° (gauche) |

| Dioxane | 2.2 | Partially Folded | ~90° |

| Acetonitrile (B52724) | 37.5 | Extended | ~180° (anti) |

| Water | 80.1 | Extended | ~180° (anti) |

Note: This table is illustrative and based on general principles of solvent effects on flexible molecules.

Interaction with Host Molecules or Surfaces in Chemical Contexts

The ability of this compound to interact with host molecules or on surfaces is governed by non-covalent interactions. The thioamide group is an excellent hydrogen bond donor and acceptor, and the primary amine provides an additional site for hydrogen bonding. The trifluoroacetate counter-ion can also participate in electrostatic interactions.

Interaction with Host Molecules:

In supramolecular chemistry, this compound could act as a guest molecule, binding within the cavity of a host molecule like a cyclodextrin or a calixarene. The binding would be driven by a combination of:

Hydrogen Bonding: Between the N-H and C=S groups and polar functionalities on the host.

Hydrophobic Interactions: If the host has a nonpolar cavity, the ethyl chain of the guest could reside within it.

Ion-Dipole Interactions: Involving the trifluoroacetate ion and polar groups on the host.

Computational docking studies could predict the preferred binding mode and estimate the binding affinity.

Interaction with Surfaces:

The compound could adsorb onto various surfaces. For example, on a silica or alumina surface, which is rich in hydroxyl groups, adsorption would likely be mediated by hydrogen bonding. On a metallic surface (e.g., gold, silver), the soft sulfur atom of the thioamide group could form a coordinate bond, leading to the formation of a self-assembled monolayer.

Ligand Design Principles (excluding biological targets)

The structural features of this compound make its scaffold a promising starting point for the design of new chemical reagents and building blocks for non-biological applications.

Rational Design of New Reagents or Building Blocks based on Compound Scaffold

The N-(2-Aminoethyl)thioacetamide scaffold can be systematically modified to create a library of new compounds with tailored properties. The presence of a primary amine and a thioamide group provides two reactive handles for further chemical transformations.

As a Bifunctional Building Block:

This compound can be used in the synthesis of more complex molecules. For example:

The primary amine can be acylated, alkylated, or used in condensation reactions to form imines or larger heterocyclic structures.

The thioamide can participate in reactions characteristic of this functional group, such as conversion to thiazoles or other sulfur-containing heterocycles. The reaction of thioacetamides with maleimides to form complex polycyclic systems is a testament to their utility as building blocks. researchgate.netresearchgate.net

A hypothetical design scheme for new building blocks is presented below:

| Reaction Site | Reagent | Product Class | Potential Application |

| Primary Amine | Acyl Chloride | N-Acyl-N'-(2-thioacetamidoethyl)amine | Precursor for macrocycles |

| Primary Amine | Aldehyde/Ketone | N-(2-Thioacetamidoethyl)imine | Intermediate for reduction to secondary amines |

| Thioamide | α-Haloketone | Thiazole derivative | Component in coordination chemistry |

| Both | Diketone | Diazepine or other heterocyclic system | Novel ligand scaffold |

Note: This table provides hypothetical examples of rational design based on the compound's scaffold.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to understand how modifications to the molecular structure of N-(2-Aminoethyl)thioacetamide affect its chemical reactivity. Such studies are crucial for optimizing its use as a reagent or building block.

For the N-(2-Aminoethyl)thioacetamide scaffold, SRR studies could investigate:

Effect of N-substitution: Replacing the hydrogens on the primary amine with alkyl or aryl groups would alter its nucleophilicity and steric hindrance, thereby influencing its reaction rates.

Modification of the Thioamide: Changing the methyl group on the thioacetamide to other alkyl or aryl groups would modulate the electronic properties of the thioamide, affecting its reactivity. For instance, electron-withdrawing groups would decrease the nucleophilicity of the sulfur atom.

Impact of the Ethyl Linker: Altering the length or rigidity of the ethylenediamine backbone would change the spatial relationship between the amino and thioamide groups, which could be critical in reactions where both groups participate (e.g., in chelation or template-directed synthesis).

A study on thioacetamide-triazoles demonstrated that substitutions on the aryl ring were generally well-tolerated, and a clear structure-activity relationship was observed, leading to the generation of compounds with excellent inhibition values in a biological context. nih.gov A similar systematic approach could be applied to understand the structure-reactivity relationships of N-(2-Aminoethyl)thioacetamide derivatives in non-biological chemical reactions.

Emerging Research Frontiers and Unexplored Avenues for N 2 Aminoethyl Thioacetamide Trifluoroacetate Chemistry

Development of Novel Catalytic Systems Utilizing the Compound as a Ligand or Precursor

The N-(2-Aminoethyl)thioacetamide cation possesses both a soft sulfur donor and a hard nitrogen donor, making it an excellent candidate for use as a bidentate ligand in coordination chemistry. This dual-coordinating ability allows for the formation of stable chelate rings with a variety of transition metals, which can lead to the development of novel catalytic systems. mdpi.comnih.govnih.govresearchgate.net The electronic properties of the resulting metal complexes, and thus their catalytic activity, can be finely tuned by the nature of the metal center and the coordination environment.

The thioamide sulfur is known to have a strong affinity for soft metals, while the amino group can coordinate to a wide range of metal ions. This versatility suggests that N-(2-Aminoethyl)thioacetamide could be employed to synthesize catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. mdpi.com Furthermore, the trifluoroacetate (B77799) counter-ion could play a role in the catalytic cycle, potentially influencing the solubility and stability of the catalytic species.

The compound could also serve as a precursor for the in-situ generation of catalytically active metal sulfide (B99878) nanoparticles. Upon decomposition, the thioacetamide (B46855) moiety can act as a sulfur source, leading to the formation of metal sulfide clusters that are known to exhibit catalytic activity in various reactions.

Table 1: Potential Catalytic Applications of N-(2-Aminoethyl)thioacetamide Trifluoroacetate-Metal Complexes This table presents hypothetical applications based on the known catalytic activities of similar thioamide-ligated metal complexes.

| Catalyst System | Potential Catalytic Reaction | Substrate Scope | Potential Advantages |

| Pd(II)-N-(2-Aminoethyl)thioacetamide | Suzuki-Miyaura Cross-Coupling | Aryl halides, boronic acids | Enhanced stability, potential for asymmetric induction |

| Ru(II)-N-(2-Aminoethyl)thioacetamide | Transfer Hydrogenation | Ketones, imines | High turnover numbers, mild reaction conditions |

| Cu(I)-N-(2-Aminoethyl)thioacetamide | "Click" Chemistry (Azide-Alkyne Cycloaddition) | Alkynes, azides | Biocompatibility, high regioselectivity |

| Co(II)-N-(2-Aminoethyl)thioacetamide | Hydroformylation | Alkenes | Tunable selectivity towards linear or branched aldehydes |

Integration into Supramolecular Assemblies and Self-Assembled Systems

The combination of a hydrogen-bond-donating amino group, a hydrogen-bond-accepting thioamide group, and an ionic trifluoroacetate salt makes this compound a compelling building block for supramolecular chemistry. These functional groups can participate in a variety of non-covalent interactions, including hydrogen bonding, ion pairing, and dipole-dipole interactions, driving the self-assembly of the molecule into ordered one-, two-, or three-dimensional structures.

The directionality and strength of these interactions can be influenced by factors such as solvent polarity, temperature, and the presence of other interacting species. This responsiveness allows for the potential design of "smart" materials that can change their structure and properties in response to external stimuli. For example, the self-assembly of this compound could lead to the formation of gels, liquid crystals, or crystalline solids with interesting photophysical or mechanical properties.

The thioamide group, in particular, is known to participate in strong N–H···S hydrogen bonds, which can play a crucial role in directing the self-assembly process. chemrxiv.org The trifluoroacetate anion can also form strong hydrogen bonds with the amino and thioamide protons, further stabilizing the resulting supramolecular architectures.

Advanced Applications in Chemo-Selective Ligation and Click Chemistry

Thioamides have emerged as valuable tools in chemo-selective ligation, a class of reactions that involves the formation of a stable bond between two molecules under mild, biocompatible conditions. The unique reactivity of the thioamide group allows for its selective reaction with other functional groups, enabling the construction of complex biomolecules such as peptides and proteins. scispace.comnih.govnih.govnih.gov N-(2-Aminoethyl)thioacetamide, with its terminal amino group, could be readily incorporated into larger molecules and subsequently used as a handle for ligation.

One promising application is in native chemical ligation (NCL), a powerful method for the synthesis of large peptides and proteins. In a potential NCL-like strategy, a peptide fragment bearing a C-terminal N-(2-Aminoethyl)thioacetamide moiety could be ligated to another peptide fragment containing an N-terminal cysteine residue. While not a traditional NCL, the principle of harnessing the unique reactivity of the thioamide for selective bond formation remains. Furthermore, thioamides have been shown to be compatible with "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org The amino group of N-(2-Aminoethyl)thioacetamide could be functionalized with an azide (B81097) or alkyne group, allowing for its efficient and specific conjugation to other molecules bearing the complementary functional group.

Exploration in Optoelectronic Materials Precursor Synthesis

Thioacetamide is widely used as a sulfur source for the synthesis of metal sulfide semiconductor nanocrystals, also known as quantum dots (QDs), and for the surface passivation of perovskite solar cells. nanochemres.orgbohrium.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netbohrium.comnih.govsphinxsai.com The controlled decomposition of thioacetamide in the presence of metal salts leads to the formation of high-quality metal sulfide materials with tunable optoelectronic properties.

This compound could serve as a multifunctional precursor in this context. The thioacetamide moiety would act as the sulfur source, while the amino group could function as a capping ligand, controlling the growth and stability of the resulting nanocrystals. The trifluoroacetate anion might also influence the reaction kinetics and the surface chemistry of the final material. The use of a single-source precursor that provides both the sulfur and a capping agent can lead to more controlled and reproducible syntheses of optoelectronic materials. For instance, in the synthesis of Cadmium Sulfide (CdS) QDs, N-(2-Aminoethyl)thioacetamide could potentially lead to the formation of highly luminescent and stable nanocrystals. researchgate.netresearchgate.netbohrium.comsphinxsai.com

Table 2: Potential Parameters for the Synthesis of CdS Quantum Dots Using this compound as a Precursor This table provides a hypothetical set of experimental conditions based on typical syntheses using thioacetamide.

| Parameter | Value |

| Cadmium Precursor | Cadmium Acetate |

| Solvent | Oleylamine |

| Reaction Temperature | 240-280 °C |

| Precursor Injection Rate | 1 mL/min |

| Molar Ratio (Cd:S) | 1:2 to 1:5 |

| Post-synthesis purification | Precipitation with ethanol |

In the realm of perovskite solar cells, thioacetamide has been used to passivate defects at the interface between the perovskite layer and the electron transport layer, leading to improved device efficiency and stability. nanochemres.orgbohrium.comnih.govresearchgate.netresearchgate.net The amino group in N-(2-Aminoethyl)thioacetamide could provide an additional binding site to the perovskite surface, potentially leading to more effective passivation and enhanced device performance.

Role in Mechanochemistry and Solid-State Reactions